molecular formula C27H40NO6PSi B10787012 benzyl (2S)-2-[[[(E)-4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-enoxy]-phenoxyphosphoryl]amino]propanoate

benzyl (2S)-2-[[[(E)-4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-enoxy]-phenoxyphosphoryl]amino]propanoate

Cat. No.: B10787012
M. Wt: 533.7 g/mol
InChI Key: OAOYKSGPQULCDH-WHZCJLAPSA-N
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Preparation Methods

The synthesis of compound 5b involves multiple steps, including the use of specific reagents and reaction conditions. The preparation method typically includes the following steps:

Industrial production methods for compound 5b would likely involve scaling up these laboratory procedures, optimizing reaction conditions for larger batches, and ensuring compliance with industrial safety and environmental regulations.

Chemical Reactions Analysis

Compound 5b undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include specific solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Compound 5b has several scientific research applications, including:

Mechanism of Action

The mechanism of action of compound 5b involves its binding to the intracellular B30.2 domain of butyrophilin 3A1. This binding activates specific immune cells, potentially leading to an enhanced immune response. The molecular targets and pathways involved in this process are still under investigation, but evidence supports its role as a potent immunotherapeutic agent .

Comparison with Similar Compounds

Properties

Molecular Formula

C27H40NO6PSi

Molecular Weight

533.7 g/mol

IUPAC Name

benzyl (2S)-2-[[[(E)-4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-enoxy]-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C27H40NO6PSi/c1-22(20-33-36(6,7)27(3,4)5)18-19-32-35(30,34-25-16-12-9-13-17-25)28-23(2)26(29)31-21-24-14-10-8-11-15-24/h8-18,23H,19-21H2,1-7H3,(H,28,30)/b22-18+/t23-,35?/m0/s1

InChI Key

OAOYKSGPQULCDH-WHZCJLAPSA-N

Isomeric SMILES

C[C@@H](C(=O)OCC1=CC=CC=C1)NP(=O)(OC/C=C(\C)/CO[Si](C)(C)C(C)(C)C)OC2=CC=CC=C2

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC=C(C)CO[Si](C)(C)C(C)(C)C)OC2=CC=CC=C2

Origin of Product

United States

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